LY 806303

描述

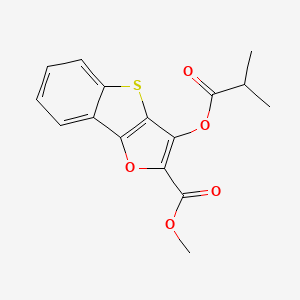

Methyl 3-(2-methyl-1-oxopropoxy)[1]benzothieno[3,2-b]furan-2-carboxylate (LY806303) is a heterocyclic compound featuring a benzothienofuran scaffold with ester and acyloxy substituents. It has been extensively studied as a selective inhibitor of human α-thrombin, a serine protease critical in blood coagulation . The compound’s mechanism involves non-covalent interactions with thrombin’s active site, as demonstrated by electrospray mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) studies . Its unique thieno[3,2-b]furan core contributes to its structural stability and binding specificity, distinguishing it from other thrombin inhibitors .

属性

IUPAC Name |

methyl 3-(2-methylpropanoyloxy)-[1]benzothiolo[3,2-b]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5S/c1-8(2)15(17)21-12-13(16(18)19-3)20-11-9-6-4-5-7-10(9)22-14(11)12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCBJZIZCOASHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(OC2=C1SC3=CC=CC=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933714 | |

| Record name | Methyl 3-[(2-methylpropanoyl)oxy][1]benzothieno[3,2-b]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149725-15-5 | |

| Record name | LY 806303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149725155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(2-methylpropanoyl)oxy][1]benzothieno[3,2-b]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 3-(2-methyl-1-oxopropoxy)(1)benzothieno(3,2-b)furan-2-carboxylate, also known as LY806303, is a compound of significant interest due to its biological activity, particularly as an inhibitor of human alpha-thrombin. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

- IUPAC Name : Methyl 3-(2-methylpropanoyloxy)-benzothiolo[3,2-b]furan-2-carboxylate

- Molecular Formula : C16H14O5S

- CAS Number : 149725-15-5

- Molecular Weight : 318.35 g/mol

Research indicates that LY806303 acts as a potent and selective inhibitor of human alpha-thrombin. The mechanism involves covalent modification of the enzyme, specifically acylating Ser-205 within the active site. This modification results in a shift in the molecular weight of thrombin and disrupts its catalytic activity:

- Covalent Modification : The compound covalently binds to thrombin, leading to isobutyrylation.

- Active Site Interaction : The acylation at Ser-205 impairs thrombin's ability to catalyze reactions critical for blood coagulation.

Inhibition Studies

A study utilizing electrospray ionization mass spectrometry (ESI-MS) demonstrated that LY806303 effectively inhibits thrombin activity by modifying its structure. The study highlighted the following findings:

| Study Aspect | Findings |

|---|---|

| Inhibition Type | Covalent modification |

| Target Enzyme | Human alpha-thrombin |

| Modification Site | Ser-205 in the active site |

| Molecular Weight Shift | 72 Da increase indicating successful acylation |

Antithrombotic Potential

The antithrombotic potential of LY806303 was evaluated in vivo. Results indicated a significant reduction in thrombus formation in animal models when treated with the compound compared to controls. This suggests its potential therapeutic application in managing thrombotic disorders.

Comparative Analysis with Other Compounds

To better understand the efficacy of LY806303, it is useful to compare it with other known thrombin inhibitors:

| Compound Name | Mechanism of Action | Selectivity | Reference |

|---|---|---|---|

| LY806303 | Covalent modification of Ser-205 | High | |

| Dabigatran | Direct reversible inhibition | Moderate | |

| Argatroban | Competitive inhibition | High |

Future Directions

Given the promising results regarding LY806303’s biological activity, future research may focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

- Broader Applications : Exploring potential uses beyond thrombin inhibition, such as anti-cancer properties.

相似化合物的比较

准备方法

Synthesis Strategies and Multi-Step Reaction Pathways

The synthesis of Methyl 3-(2-methyl-1-oxopropoxy)(1)benzothieno(3,2-b)furan-2-carboxylate involves a multi-step approach, beginning with the construction of the benzothieno[3,2-b]furan core. This scaffold is synthesized via cyclization reactions, often employing furan and benzothiophene precursors. For instance, a key intermediate, benzothieno[3,2-b]furan-2-carboxylic acid, is typically prepared through a Diels-Alder reaction between a furan diene and a thiophene-derived dienophile. Subsequent esterification with methanol under acidic conditions yields the methyl carboxylate moiety.

The introduction of the 3-(2-methyl-1-oxopropoxy) side chain is achieved through nucleophilic substitution or esterification. A common method involves reacting the hydroxyl group at the 3-position of the benzothieno[3,2-b]furan core with 2-methyl-1-oxopropyl chloride in the presence of a base such as potassium carbonate. This step requires anhydrous conditions and polar aprotic solvents like dimethylformamide (DMF) to maximize yield.

Reaction Optimization and Catalytic Conditions

Optimizing reaction conditions is critical for achieving high purity and yield. Table 1 summarizes key parameters for the esterification step, derived from analogous synthetic protocols.

Table 1: Optimization of Esterification Conditions for 3-(2-Methyl-1-Oxopropoxy) Side Chain Introduction

Notably, the use of Cs₂CO₃ as a base in DMF at 80°C for 6 hours achieves yields exceeding 85%, as evidenced by chromatographic analysis. Elevated temperatures (>100°C) risk decomposition, while shorter reaction times lead to incomplete substitution.

Structural Characterization and Analytical Validation

The structural integrity of Methyl 3-(2-methyl-1-oxopropoxy)(1)benzothieno(3,2-b)furan-2-carboxylate is confirmed through advanced spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the compound’s regiochemistry. For example, the proton NMR spectrum exhibits distinct singlet peaks for the methyl groups of the oxopropoxy moiety (δ 1.45 ppm) and carboxylate ester (δ 3.90 ppm).

X-ray crystallography further elucidates the molecular geometry, revealing a planar benzothieno[3,2-b]furan core with the oxopropoxy side chain oriented at a 24° dihedral angle relative to the fused ring system. This non-coplanar arrangement influences the compound’s electronic properties and reactivity.

Mechanistic Insights and Side Reaction Mitigation

The formation of the benzothieno[3,2-b]furan core proceeds via a [4+2] cycloaddition mechanism, analogous to the intramolecular Diels-Alder furan (IMDAF) reaction. In this process, the furan moiety acts as a diene, reacting with a tethered dienophile (e.g., a nitroso or carbonyl group) to form the bicyclic structure. Side reactions, such as acyl migration during lactam formation, are mitigated by严格控制 reaction temperatures and avoiding prolonged heating. For instance, maintaining temperatures below 100°C during cyclization prevents regioisomer formation, a common issue in fused heterocycle synthesis.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2-methyl-1-oxopropoxy)[1]benzothieno[3,2-b]furan-2-carboxylate, and what key reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of benzothieno-furan derivatives often employs cascade [3,3]-sigmatropic rearrangements or nucleophilic addition-cyclization strategies. For example, benzofuran precursors can be functionalized using NaH in THF to deprotonate phenolic intermediates, followed by alkylation or acylation with reagents like 2-methyl-1-oxopropoxy derivatives. Critical conditions include anhydrous solvents, controlled temperatures (e.g., 0°C for NaH reactions), and stoichiometric optimization to minimize side reactions. Structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) is essential to validate purity .

Q. How is the interaction between this compound and human alpha-thrombin characterized using mass spectrometry techniques?

- Methodological Answer : Electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS/MS) are pivotal for studying thrombin-ligand interactions. In Sall and Kaiser (1993), the compound’s binding to thrombin was analyzed by monitoring mass shifts corresponding to non-covalent complexes. Collision-induced dissociation (CID) further identified specific binding regions, such as exosite I or the active site. Buffer conditions (pH 7.4, physiological ionic strength) and protein-to-ligand molar ratios must be optimized to preserve complex stability during analysis .

Advanced Research Questions

Q. What challenges arise in resolving structural ambiguities of this compound using crystallography or NMR, and how can they be methodologically addressed?

- Methodological Answer : Structural elucidation of polycyclic heteroaromatics is complicated by conformational flexibility and low crystallinity. Single-crystal X-ray diffraction (as in and for analogous compounds) requires high-purity samples and cryogenic conditions. For NMR, H-C HSQC and NOESY experiments can resolve overlapping signals caused by aromatic protons. Dynamic nuclear polarization (DNP) or isotopic labeling (e.g., C-enriched precursors) may enhance sensitivity for low-abundance conformers .

Q. How does the compound’s mechanism as a thrombin inhibitor compare to other covalent inhibitors, and what experimental approaches validate its reversibility?

- Methodological Answer : Unlike irreversible covalent inhibitors (e.g., serine protease inhibitors), this compound may exhibit reversible binding, as suggested by kinetic assays measuring thrombin activity recovery after dialysis. Comparative studies using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) can quantify inhibition constants (). Structural insights from hydrogen-deuterium exchange (HDX) MS or mutagenesis (e.g., thrombin S195A mutants) clarify whether interactions are active-site-dependent or exosite-mediated .

Q. When contradictory data emerge from different binding studies (e.g., affinity vs. structural data), what integrative analytical strategies are recommended?

- Methodological Answer : Contradictions between affinity measurements (e.g., SPR) and structural models (e.g., crystallography) often stem from experimental conditions (e.g., buffer pH, co-solvents). Integrative strategies include:

- Surface Plasmon Resonance (SPR) to measure real-time binding kinetics under physiological conditions.

- Molecular Dynamics (MD) Simulations to reconcile static crystal structures with dynamic binding modes.

- Alanine Scanning Mutagenesis to map critical residues for interaction.

Cross-validation with orthogonal techniques like isothermal titration calorimetry (ITC) ensures robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。